

3-Bromo-4-chloro-1H-indole molecular structure and conformation

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Compound of Interest

Compound Name: **3-Bromo-4-chloro-1H-indole**

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **3-Bromo-4-chloro-1H-indole**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with its halogenated derivatives showing significant therapeutic potential. This guide provides a comprehensive technical examination of the molecular structure and conformational properties of a specific, less-studied derivative: **3-bromo-4-chloro-1H-indole**. Due to the limited availability of direct experimental data for this precise isomer, this document establishes a robust theoretical framework and proposes a rigorous, self-validating workflow for its complete characterization. We synthesize principles of electronic and steric effects with detailed, field-proven protocols for spectroscopic analysis, single-crystal X-ray diffraction, and computational modeling. This whitepaper is designed not only to predict the structural attributes of **3-bromo-4-chloro-1H-indole** but also to serve as a practical guide for researchers undertaking the synthesis and characterization of novel halogenated indole derivatives.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, an aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a ubiquitous motif in natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding, make it a "privileged scaffold" in drug design. Halogenation of the indole core is a common strategy to modulate its physicochemical properties, such as lipophilicity and metabolic stability, and to enhance binding affinity to biological targets through halogen bonding.^[1] The specific placement of different halogens, such as bromine and chlorine, can introduce subtle yet profound changes in the molecule's electronic distribution, geometry, and biological activity, making a detailed structural understanding paramount.

Molecular Identity: 3-Bromo-4-chloro-1H-indole

3-Bromo-4-chloro-1H-indole is a disubstituted indole derivative. Its fundamental properties are summarized below.

| Property | Value | Source |
|-------------------|-------------------------------------|---------------------|
| IUPAC Name | 3-bromo-4-chloro-1H-indole | [2] |
| Molecular Formula | C ₈ H ₅ BrClN | [2] |
| CAS Number | 1181332-74-0 | [2] |
| Molecular Weight | 230.49 g/mol | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)Br | [3] |

The core structure consists of an indole ring system with a bromine atom substituted at the C3 position of the pyrrole ring and a chlorine atom at the C4 position of the benzene ring.

Caption: 2D representation of **3-Bromo-4-chloro-1H-indole**.

Theoretical Framework for Structure and Conformation

The final three-dimensional structure and preferred conformation of **3-bromo-4-chloro-1H-indole** are dictated by a delicate balance of electronic effects, steric hindrance, and intermolecular forces.

Electronic Effects of Halogen Substituents

The electronic nature of the indole ring is significantly perturbed by the chloro and bromo substituents.

- **Inductive Effect (-I):** Both chlorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect decreases the electron density of the entire ring system, particularly at the adjacent carbon atoms.
- **Resonance Effect (+R):** The halogens possess lone pairs of electrons that can be delocalized into the aromatic π -system. This electron-donating resonance effect counteracts the inductive effect, though it is generally weaker for halogens compared to oxygen or nitrogen.
- **Pyrrole Ring Influence:** The nitrogen atom in the pyrrole ring donates its lone pair into the system, making the C3 position inherently electron-rich.^[4] The presence of bromine at C3, a site of high electron density, is a common feature in indole chemistry.^[4]

The net result is a complex electronic landscape that influences the molecule's reactivity, bond lengths, and the acidity of the N-H proton.

Steric Considerations and Intramolecular Interactions

The juxtaposition of the bromine atom at C3 and the chlorine atom at C4 introduces significant steric strain. This "peri" interaction between adjacent substituents on the fused ring system can force slight deviations from planarity to minimize repulsive forces. This may manifest as:

- Slight twisting of the C3-Br and C4-Cl bonds out of the mean plane of the indole ring.
- Elongation of the C3-C3a and C3a-C4 bonds to relieve strain.

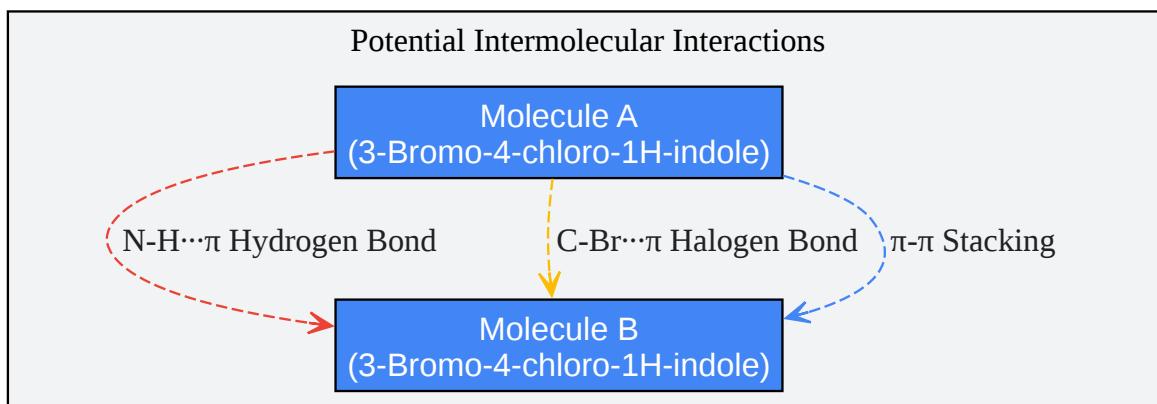
The preferred conformation will be the one that minimizes this steric clash while preserving as much aromatic stabilization as possible.

Intermolecular Forces and Solid-State Conformation

In the solid state, the conformation is heavily influenced by how the molecules pack together. The key intermolecular interactions for **3-bromo-4-chloro-1H-indole** are:

- N-H \cdots π Hydrogen Bonding: A classic interaction in indoles where the N-H proton of one molecule acts as a hydrogen bond donor to the electron-rich π -face of an adjacent molecule's benzene or pyrrole ring.[5]
- Halogen Bonding: The bromine and chlorine atoms have an electropositive region on their outer surface (the σ -hole) and can act as halogen bond donors to electron-rich atoms (like the nitrogen) or the π -system of a neighboring molecule.[1]
- π - π Stacking: The planar aromatic indole rings can stack on top of each other, stabilized by dispersion forces.

The interplay of these forces dictates the crystal packing and the ultimate solid-state conformation.[5]

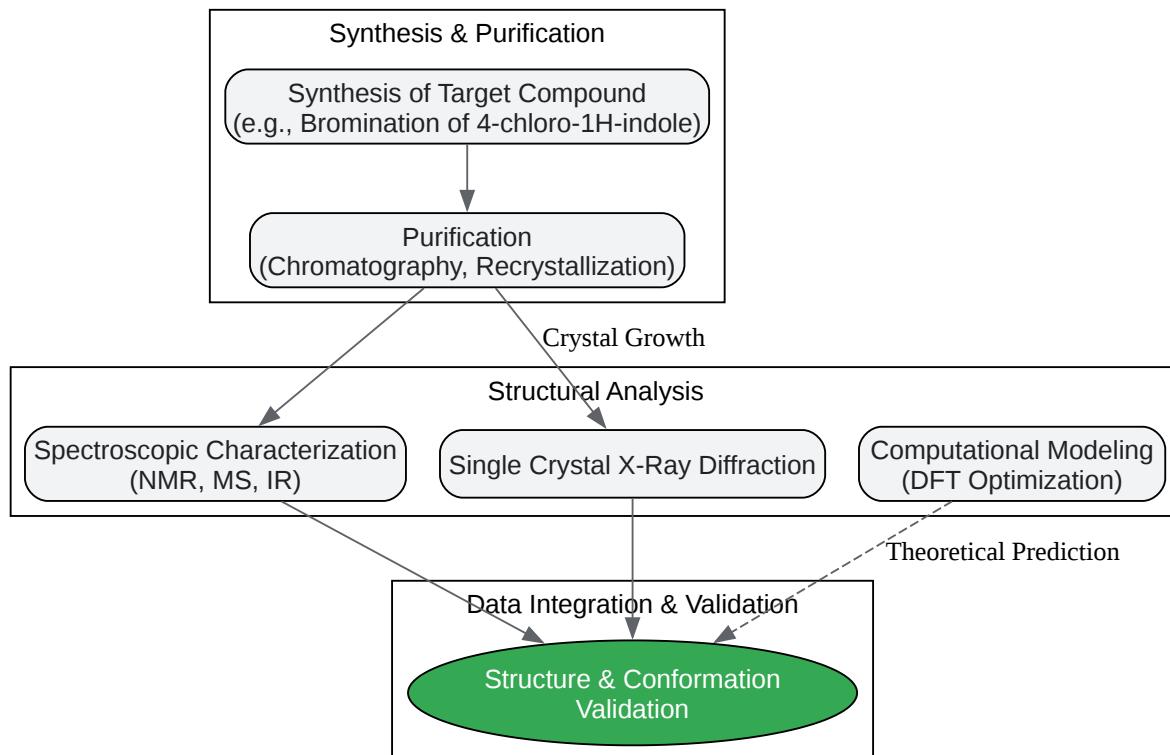


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Caption: Key intermolecular forces governing solid-state packing.

Proposed Workflow for Structural Elucidation

To definitively determine the molecular structure and conformation, a multi-pronged approach combining synthesis, spectroscopy, crystallography, and computational modeling is required. This workflow represents a self-validating system where computational predictions are corroborated by experimental data.



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Caption: Integrated workflow for structure elucidation.

Protocol: Spectroscopic Characterization

Causality: This multi-technique approach provides orthogonal data points. NMR elucidates the carbon-hydrogen framework and connectivity, Mass Spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups.

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the precise connectivity of protons and carbons.

- Methodology:
 - Dissolve ~5-10 mg of purified **3-bromo-4-chloro-1H-indole** in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Acquire a ^1H NMR spectrum. Predictably, one would observe a singlet for the N-H proton (highly dependent on solvent and concentration), a singlet for the H₂ proton, and three coupled aromatic protons (H₅, H₆, H₇) exhibiting doublet and triplet patterns.
 - Acquire a ^{13}C NMR spectrum. Eight distinct carbon signals are expected. The carbons attached to the halogens (C₃ and C₄) will be significantly shifted.
 - (Optional) Perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.

4.1.2 Mass Spectrometry (MS)

- Objective: To confirm the molecular formula and analyze fragmentation patterns.
- Methodology:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Analyze using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
 - Observe the molecular ion peak $[\text{M}+\text{H}]^+$. A characteristic isotopic pattern is expected due to the presence of both bromine ($^{79}\text{Br}/\sim 50.7\%$, $^{81}\text{Br}/\sim 49.3\%$) and chlorine ($^{35}\text{Cl}/\sim 75.8\%$, $^{37}\text{Cl}/\sim 24.2\%$), resulting in a cluster of peaks for the molecular ion.^[6]

4.1.3 Infrared (IR) Spectroscopy

- Objective: To identify characteristic functional group vibrations.
- Methodology:
 - Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

- Acquire the spectrum from \sim 4000 to 400 cm^{-1} .
- Key expected peaks include a sharp N-H stretch (\sim 3400 cm^{-1}), C-H aromatic stretches (\sim 3100 cm^{-1}), and C=C aromatic ring stretches (\sim 1600-1450 cm^{-1}).[7]

Protocol: Single-Crystal X-ray Diffraction

Causality: This is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing incontrovertible data on bond lengths, bond angles, and intermolecular interactions.

- Objective: To obtain an unambiguous solid-state molecular structure.
- Methodology:
 - Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a binary solvent system (e.g., ethyl acetate/hexane).
 - Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (\sim 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in the X-ray beam.
 - Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Br, Cl). Refine the structural model against the experimental data to determine the final atomic positions and thermal parameters.

Protocol: Computational Conformational Analysis

Causality: Computational modeling provides insight into the gas-phase, lowest-energy conformation of the molecule, free from crystal packing effects. It allows for the prediction of geometric parameters and helps in the interpretation of experimental spectroscopic data.[8]

- Objective: To determine the minimum energy conformation and predict geometric and electronic properties.
- Methodology:

- Structure Building: Construct the 3D structure of **3-bromo-4-chloro-1H-indole** using molecular modeling software.
- Conformational Search (Optional): For flexible molecules, a conformational search would be necessary. Given the rigidity of the indole core, this step is less critical.
- Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a basis set such as 6-311+G(d,p).^[8]
- Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
- Analysis: Analyze the output to obtain optimized bond lengths, bond angles, dihedral angles, and electronic properties like the molecular electrostatic potential map.

Predicted Molecular Properties and Data

Based on the theoretical framework and established data for similar compounds, we can predict the key structural and spectroscopic features.

Table 1: Predicted Spectroscopic Data

| Technique | Feature | Predicted Value / Observation | Rationale |
|--|-----------------------------------|--|---|
| ¹ H NMR | δ (N-H) | ~8.1-8.5 ppm (in DMSO-d ₆) | Acidic proton, broad singlet. |
| δ (H ₂) | ~7.5-7.7 ppm | Singlet, adjacent to N and Br. | |
| δ (H ₅ , H ₆ , H ₇) | ~7.0-7.6 ppm | Coupled system of 3 aromatic protons. | |
| ¹³ C NMR | C3, C4 | Highly shifted | Direct attachment to electronegative halogens. |
| Mass Spec (HRMS) | [M] ⁺ Isotopic Cluster | Peaks at m/z ~229, 231, 233 | Characteristic pattern for C ₈ H ₅ ⁷⁹ Br ³⁵ Cl, C ₈ H ₅ ⁸¹ Br ³⁵ Cl/C ₈ H ₅ ⁷⁹ Br ³⁷ Cl, etc. [6] |
| IR Spec | N-H Stretch | ~3400 cm ⁻¹ | Characteristic sharp peak for non-H-bonded N-H. [7] |
| C-Br / C-Cl Stretch | < 800 cm ⁻¹ | In the fingerprint region. | |

Table 2: Predicted Geometric Parameters (from DFT)

| Parameter | Predicted Value | Rationale |
|-----------------------|-------------------------|--|
| C3-Br Bond Length | ~1.88 - 1.92 Å | Standard sp ² C-Br bond length. |
| C4-Cl Bond Length | ~1.72 - 1.76 Å | Standard aromatic C-Cl bond length. |
| C3a-C4-C5-C6 Dihedral | Small deviation from 0° | Steric repulsion between Br and Cl may induce slight puckering of the benzene ring. |
| Planarity | Largely planar | The aromatic system strongly favors planarity, with minor deviations to relieve steric strain. |

Summary and Outlook

This guide establishes the foundational structural and conformational principles for **3-bromo-4-chloro-1H-indole**. While lacking direct experimental precedent in public literature, a robust analysis based on established chemical theory and computational methods predicts a largely planar molecule whose conformation is subtly distorted by steric repulsion between the adjacent C3-bromo and C4-chloro substituents. The solid-state structure will be governed by a network of N-H...π hydrogen bonds and potential halogen bonding.

The true value of this work lies in the detailed, actionable protocols provided. These methodologies form a comprehensive blueprint for any researcher aiming to synthesize and definitively characterize this molecule or other novel halogenated indole analogues. The successful execution of the proposed workflow will not only validate the theoretical predictions made herein but will also contribute valuable experimental data to the broader scientific community, aiding in the rational design of new indole-based therapeutics.

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